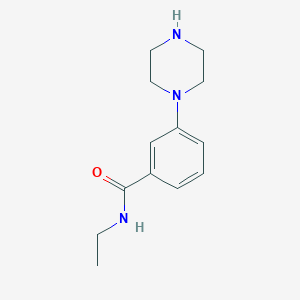
N-Ethyl-3-(piperazin-1-yl)benzamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(piperazin-1-yl)benzamid is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with an ethyl group and a piperazine ring, making it a hybrid structure that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(piperazin-1-yl)benzamid typically involves a multi-step procedure. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-aminobenzoic acid with ethylamine under acidic conditions to form N-ethyl-3-aminobenzamide.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting N-ethyl-3-aminobenzamide with piperazine in the presence of a suitable solvent like tert-butyl alcohol at elevated temperatures (110-120°C) and maintaining a basic pH using sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(piperazin-1-yl)benzamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
N-Ethyl-3-(piperazin-1-yl)benzamid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(piperazin-1-yl)benzamid involves its interaction with various molecular targets:
GABA Receptors: The piperazine ring can bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in effects such as muscle relaxation.
Enzyme Inhibition: The compound can inhibit specific enzymes, thereby modulating biochemical pathways involved in inflammation and neurotransmission.
Comparison with Similar Compounds
N-Ethyl-3-(piperazin-1-yl)benzamid can be compared with other similar compounds:
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzamide core.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and is used as an anti-tubercular agent.
Uniqueness
This compound is unique due to its hybrid structure, which allows it to interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-ethyl-3-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16/h3-5,10,14H,2,6-9H2,1H3,(H,15,17) |
InChI Key |
VWJRFPDIKWMMEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



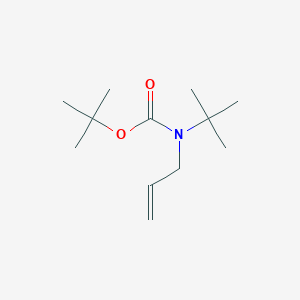
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
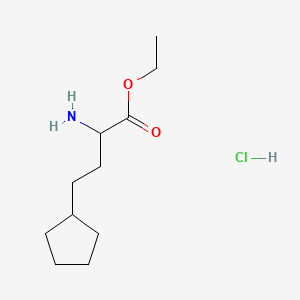
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
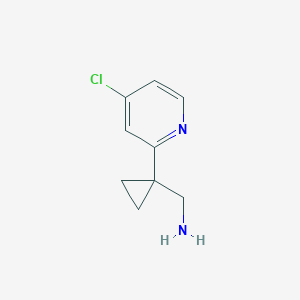
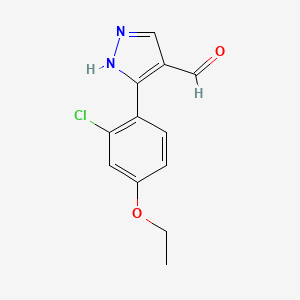
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
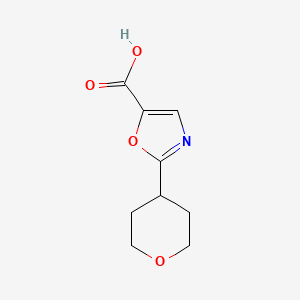

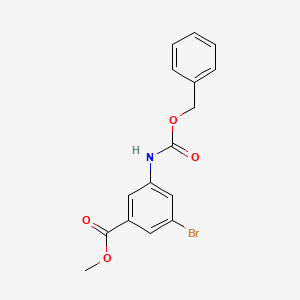
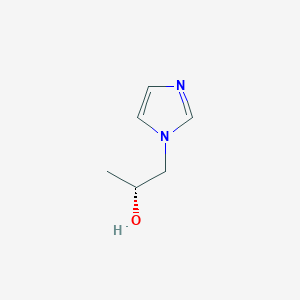
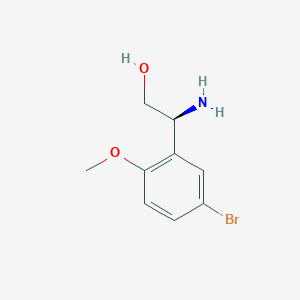
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
